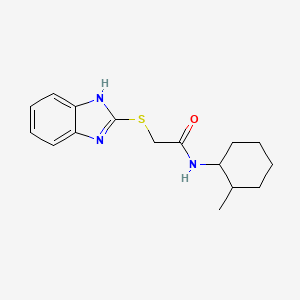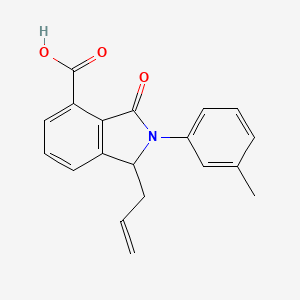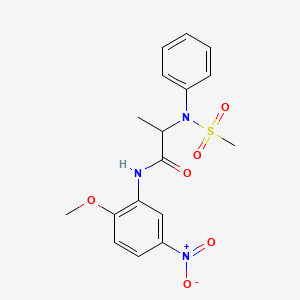![molecular formula C22H23ClFNO B4069104 N-{3-[(3-fluorobenzyl)oxy]benzyl}-3,4-dimethylaniline hydrochloride](/img/structure/B4069104.png)
N-{3-[(3-fluorobenzyl)oxy]benzyl}-3,4-dimethylaniline hydrochloride
説明
N-{3-[(3-fluorobenzyl)oxy]benzyl}-3,4-dimethylaniline hydrochloride, commonly known as FBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FBA is a selective inhibitor of the protein kinase C (PKC) family, which plays a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis.
作用機序
FBA inhibits N-{3-[(3-fluorobenzyl)oxy]benzyl}-3,4-dimethylaniline hydrochloride activity by binding to the N-{3-[(3-fluorobenzyl)oxy]benzyl}-3,4-dimethylaniline hydrochloride regulatory domain, which prevents the activation of the enzyme. N-{3-[(3-fluorobenzyl)oxy]benzyl}-3,4-dimethylaniline hydrochloride inhibition leads to the downregulation of various signaling pathways involved in cell growth, survival, and metastasis. Moreover, FBA has been shown to induce apoptosis in cancer cells by activating the caspase cascade and promoting mitochondrial dysfunction.
Biochemical and Physiological Effects:
FBA has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of cell cycle progression. Furthermore, FBA has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis.
実験室実験の利点と制限
FBA has several advantages for lab experiments, including its high selectivity for N-{3-[(3-fluorobenzyl)oxy]benzyl}-3,4-dimethylaniline hydrochloride, which reduces the risk of off-target effects, and its ability to sensitize cancer cells to chemotherapy and radiation therapy. However, FBA has some limitations, including its low solubility in water, which can affect its bioavailability and limit its use in vivo.
将来の方向性
There are several future directions for FBA research, including the development of more potent and selective N-{3-[(3-fluorobenzyl)oxy]benzyl}-3,4-dimethylaniline hydrochloride inhibitors, the identification of biomarkers for patient selection, and the evaluation of FBA in combination with other cancer therapies. Moreover, the use of FBA in other diseases, such as Alzheimer's disease and diabetes, is also an area of active research.
Conclusion:
In conclusion, FBA is a promising compound with potential applications in cancer therapy and other diseases. Its selective inhibition of N-{3-[(3-fluorobenzyl)oxy]benzyl}-3,4-dimethylaniline hydrochloride, its ability to sensitize cancer cells to chemotherapy and radiation therapy, and its modulation of various cellular processes make it an attractive target for drug discovery and development. However, further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in clinical trials.
科学的研究の応用
FBA has been extensively studied for its potential applications in cancer therapy, as N-{3-[(3-fluorobenzyl)oxy]benzyl}-3,4-dimethylaniline hydrochloride is overexpressed in many cancer cells and plays a crucial role in tumor growth and metastasis. FBA has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells, both in vitro and in vivo. Moreover, FBA has been found to sensitize cancer cells to chemotherapy and radiation therapy, suggesting its potential use as a combination therapy.
特性
IUPAC Name |
N-[[3-[(3-fluorophenyl)methoxy]phenyl]methyl]-3,4-dimethylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FNO.ClH/c1-16-9-10-21(11-17(16)2)24-14-18-5-4-8-22(13-18)25-15-19-6-3-7-20(23)12-19;/h3-13,24H,14-15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLYWGVBNORXEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=CC(=CC=C2)OCC3=CC(=CC=C3)F)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-[(3-fluorophenyl)methoxy]phenyl]methyl]-3,4-dimethylaniline;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![isopropyl 3-({[(4-methyl-5-{[(3-nitrobenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4069025.png)
![3-chloro-4-({1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B4069040.png)

![cyclohexyl 2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]oxy}propanoate](/img/structure/B4069049.png)
![1,3,3-trimethyl-N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-6-azabicyclo[3.2.1]octane-6-carboxamide](/img/structure/B4069055.png)


![1-(4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide](/img/structure/B4069083.png)
![2-methoxy-4-[2-methyl-5-oxo-3-(1-piperidinylcarbonyl)-1,4,5,6,7,8-hexahydro-4-quinolinyl]phenyl acetate](/img/structure/B4069087.png)
![2-{[3-(4-chlorophenoxy)-2-hydroxypropyl]thio}-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B4069093.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4069099.png)
![N-2-biphenylyl-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B4069115.png)

![6-amino-4-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4069128.png)